molecular formula C15H13N3O4 B3888755 N-[2-(acetylamino)phenyl]-4-nitrobenzamide

N-[2-(acetylamino)phenyl]-4-nitrobenzamide

Cat. No.: B3888755
M. Wt: 299.28 g/mol
InChI Key: BJUMCMOZGVWYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)phenyl]-4-nitrobenzamide is an organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structural features of this compound make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the acetylation of 2-aminophenylamine followed by nitration and subsequent coupling with benzoyl chloride. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

    Acetylation: The initial step involves the acetylation of 2-aminophenylamine using acetic anhydride in the presence of a base such as pyridine.

    Nitration: The acetylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling: The nitrated intermediate is coupled with benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-[2-(amino)phenyl]-4-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(acetylamino)benzoic acid and 4-nitroaniline.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-4-nitrobenzamide involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which can alter chromatin structure and gene expression. The compound targets histone deacetylase enzymes, thereby affecting various cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

N-[2-(acetylamino)phenyl]-4-nitrobenzamide can be compared with other similar compounds such as:

    N-[4-(acetylamino)phenyl]-2-nitrobenzamide: Similar structure but different position of the nitro group.

    N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide: Contains a chloro substituent in addition to the nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-acetamidophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-13-4-2-3-5-14(13)17-15(20)11-6-8-12(9-7-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUMCMOZGVWYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(acetylamino)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(acetylamino)phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(acetylamino)phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(acetylamino)phenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(acetylamino)phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(acetylamino)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.